molecular formula C22H23N3O4S B2863116 2-(4-Isopropoxy-3-methoxyphenyl)-6-mercapto-1-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 801226-09-5

2-(4-Isopropoxy-3-methoxyphenyl)-6-mercapto-1-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B2863116
CAS No.: 801226-09-5
M. Wt: 425.5
InChI Key: BFOLHYXOCKWGDA-UHFFFAOYSA-N
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Description

2-(4-Isopropoxy-3-methoxyphenyl)-6-mercapto-1-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications

Synthetic Utility and Regioselective Alkylation

This compound, along with similar derivatives, serves as a valuable building block in the synthesis of novel bis- and poly(pyridines) and poly(pyrimidines). Spectroscopic and theoretical studies have underlined the preference for S-alkylation over N-alkylation, highlighting its synthetic versatility in creating complex molecular architectures (Abd El-Fatah et al., 2017).

Structural Characterization and Inhibitory Potential

The structural characterization of related 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives has provided insights into their potential as dihydrofolate reductase inhibitors. Crystallographic analysis revealed an L-shaped conformation, and molecular docking simulations assessed their inhibitory capabilities against the human enzyme, indicating their potential therapeutic applications (Al-Wahaibi et al., 2021).

Corrosion Inhibition

Studies have also explored the effectiveness of similar pyrimidine derivatives in inhibiting copper corrosion in saline environments. The compound's performance was assessed through various electrochemical techniques, demonstrating significant inhibition effects and providing insights into its adsorption behavior and protective mechanism on metal surfaces (Khaled et al., 2011).

Anticancer Activity and Docking Studies

Additionally, derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activities against multiple human tumor cell lines. A specific derivative showed promising results, and docking studies further elucidated its binding mode within the active site of a targeted enzyme, suggesting potential pathways for therapeutic intervention (Tiwari et al., 2016).

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-(3-methoxy-4-propan-2-yloxyphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-13(2)29-18-10-5-14(11-19(18)28-4)20-24-21(26)17(12-23)22(30)25(20)15-6-8-16(27-3)9-7-15/h5-11,13,20,30H,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOLHYXOCKWGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2NC(=O)C(=C(N2C3=CC=C(C=C3)OC)S)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.